1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate
Description
Properties
CAS No. |
916906-07-5 |
|---|---|
Molecular Formula |
C9H11O5PS |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11O5PS/c1-7(15(11,12-2)13-3)14-9(10)8-5-4-6-16-8/h4-6H,1H2,2-3H3 |
InChI Key |
YYYUIKHQEMDDIS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)C1=CC=CS1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene derivatives, including 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate, typically involves several key reactions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods for thiophene derivatives often involve these synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as Michael additions and nucleophilic substitutions, allows for the construction of complex molecular architectures. Some notable applications include:
- Synthesis of Functionalized Thiophenes : The compound can be used to synthesize a range of functionalized thiophenes that are essential in developing new materials for electronic applications.
- Phosphonate Chemistry : The dimethoxyphosphoryl group allows for the formation of phosphonates, which are valuable in medicinal chemistry for designing drugs with improved bioactivity.
Material Science
The unique properties of 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate make it an attractive candidate for material science applications:
- Organic Photovoltaics : Research indicates that compounds containing thiophene units can enhance the performance of organic solar cells by improving charge transport and light absorption.
- Conductive Polymers : The incorporation of this compound into polymer matrices can lead to materials with enhanced electrical conductivity, suitable for use in flexible electronics.
Biological Studies
Recent studies have explored the biological implications of this compound:
- Anticancer Properties : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent.
- Biological Labeling : The phosphonate group may be utilized for labeling biomolecules, aiding in imaging techniques and tracking biological processes.
Case Study 1: Synthesis of Functionalized Thiophenes
A study demonstrated the synthesis of various thiophene derivatives using this compound as a precursor. The reaction conditions were optimized to yield high purity products suitable for further applications in organic electronics.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Michael Addition with Amine | 85% | Room temperature, DMSO |
| Nucleophilic Substitution with Alcohol | 90% | Reflux, Ethanol |
Case Study 2: Application in Organic Solar Cells
Research conducted on the incorporation of this compound into organic photovoltaic devices showed significant improvements in efficiency. Devices made with blends containing this compound exhibited higher power conversion efficiencies compared to traditional materials.
| Device Type | Efficiency (%) | Comments |
|---|---|---|
| Standard Polymer Blend | 6.5% | Baseline efficiency |
| Blend with Dimethoxyphosphoryl Compound | 8.2% | Enhanced charge mobility |
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in certain applications.
Biological Activity
1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
The synthesis of this compound typically involves the reaction of thiophene derivatives with dimethoxyphosphoryl compounds. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene-linked compounds against standard pathogenic bacterial strains. Notably, certain derivatives showed marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |
|---|---|---|---|
| 1-(Dimethoxyphosphoryl)ethenyl | High | Moderate | < 50 |
| Thiophene-Linked Triazoles | High | Low | < 100 |
Anti-Proliferative Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-proliferative effects in vitro. Compounds containing thiophene moieties have been shown to inhibit the proliferation of cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values often below 25 µM .
Table 2: Anti-Proliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(Dimethoxyphosphoryl)ethenyl | HepG-2 | < 25 |
| MCF-7 | < 25 | |
| Other Thiophene Derivatives | Various | < 30 |
The biological activity of this compound may be attributed to its ability to interact with key cellular targets. Molecular docking studies suggest a high affinity for DNA gyrase and cyclin-dependent kinases (CDK), which are crucial for bacterial DNA replication and cell cycle regulation in cancer cells, respectively .
Case Studies
- Antimicrobial Activity Study : A series of experiments were conducted to evaluate the efficacy of various thiophene derivatives against a panel of bacterial strains. The results indicated that compounds with the dimethoxyphosphoryl group exhibited enhanced activity compared to their non-phosphorylated counterparts .
- Cancer Cell Proliferation Inhibition : In vitro studies on HepG-2 and MCF-7 cell lines demonstrated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate, and how do reaction conditions influence yield?
A multi-step approach involving phosphorylation of thiophene-2-carboxylate precursors is commonly employed. For example, coupling reactions using palladium catalysts or phosphoramidite reagents under inert atmospheres (e.g., nitrogen) can introduce the dimethoxyphosphoryl group. Key factors include reaction temperature (typically 60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric control of phosphorylating agents to minimize side reactions. Post-reaction purification via column chromatography or recrystallization improves yield, as demonstrated in analogous syntheses of benzo[b]thiophene derivatives .
Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
- 1H/13C-NMR : Assignments of ethenyl protons (δ 5.5–6.5 ppm) and phosphoryl-OCH3 groups (δ 3.7–3.9 ppm) confirm structural integrity.
- IR Spectroscopy : Peaks at 1720–1740 cm−1 (C=O stretch) and 1250–1280 cm−1 (P=O stretch) validate functional groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns corroborate molecular weight. Purity is assessed via HPLC (≥95% peak area) or TLC (Rf comparisons) .
Q. What safety precautions are essential when handling thiophene-2-carboxylate derivatives?
- Avoid contact with strong oxidizers (e.g., peroxides) and bases/acids to prevent hazardous reactions.
- Use PPE (gloves, goggles) and work in a fume hood due to potential sulfur oxide emissions during decomposition.
- Store in airtight containers away from moisture, as hydrolytic degradation can occur .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in phosphorothioate derivatives like this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and stereochemistry. For example:
- The ethenyl group’s Z/E configuration is confirmed via torsional angles.
- Phosphoryl-thiophene dihedral angles reveal conjugation extent.
- Hydrogen-bonding networks (e.g., C=O···H interactions) influence crystal packing. Refinement parameters (R1 < 0.05, wR2 < 0.10) ensure accuracy, as applied to tetrazole analogs .
Q. What computational methods predict the reactivity of the ethenyl phosphoryl group in thiophene-based systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
Q. How do methoxy substitutions on the phosphoryl group modulate electronic properties?
Comparative studies of 3,5-dimethoxy vs. 3,4,5-trimethoxy analogs show:
Q. What side reactions occur during phosphorylation, and how are they mitigated?
Common issues include:
- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
- Oligomerization : Controlled reagent addition and low temperatures (0–5°C) suppress this.
- Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, as in ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
